D-NMAPPD

Descripción general

Descripción

- Al aumentar la producción endógena de ceramidas, This compound regula las propiedades de los receptores NMDA .

- Cabe destacar que This compound exhibe efectos anticancerígenos .

Aplicaciones Científicas De Investigación

Cancer Therapy

Mechanism of Action

D-NMAPPD functions primarily by inhibiting acid ceramidase, leading to increased levels of ceramide within cells. Elevated ceramide levels are associated with the induction of apoptosis in cancer cells, making this compound a candidate for cancer treatment.

Case Studies and Findings

- Melanoma Cells: In studies involving melanoma cell lines (A375, M186, Mel2A), this compound was shown to significantly increase ceramide levels and induce apoptosis. The compound exhibited cytotoxic effects at concentrations as low as 25 μM, with an IC50 around 7 μM for HaCaT keratinocytes .

- Colon Cancer Models: In vivo studies demonstrated that this compound reduced tumor growth and the number of hepatic metastases in mouse xenograft models of colon cancer (SW403 and LoVo). At a dosage of 75 mg/kg, significant reductions in tumor size were observed .

Neurodegenerative Diseases

Role in Tau Phosphorylation

Recent research indicates that this compound may influence neurodegenerative processes through its effects on Tau phosphorylation. In rat hippocampal slices, preincubation with this compound resulted in enhanced N-methyl-D-aspartate (NMDA) receptor-mediated excitatory postsynaptic potentials (fEPSPs), suggesting a role in synaptic transmission .

Case Studies and Findings

- Tau Hyperphosphorylation: this compound treatment led to hyperphosphorylation of Tau protein at specific sites (Ser262), which is significant in the context of Alzheimer's disease pathology. This effect was found to be dependent on calcium influx and NMDA receptor activation, highlighting a potential therapeutic angle for neurodegenerative disorders .

Metabolic Disorders

Impact on Insulin Resistance

The inhibition of acid ceramidase by this compound has implications for metabolic disorders such as Type II diabetes. By preventing the degradation of ceramide, the compound may help mitigate insulin resistance induced by free fatty acids .

Additional Applications

Inhibition of Ceramidase Activity

this compound has been characterized as one of several compounds that inhibit ceramidase activity effectively. Its ability to elevate endogenous ceramide levels has been documented across various cell types, suggesting broader applications in treating conditions where ceramide metabolism is disrupted .

Summary Table: Applications of this compound

| Application Area | Mechanism | Key Findings |

|---|---|---|

| Cancer Therapy | Acid ceramidase inhibition | Induces apoptosis in melanoma cells; reduces tumor growth in colon cancer models |

| Neurodegenerative Diseases | Enhances NMDA receptor activity | Induces Tau hyperphosphorylation; potential role in Alzheimer's disease |

| Metabolic Disorders | Prevents degradation of ceramide | May mitigate insulin resistance associated with Type II diabetes |

| General Ceramidase Inhibition | Elevates endogenous ceramide levels | Effective across various cell types; potential therapeutic implications in multiple diseases |

Mecanismo De Acción

Objetivos: probablemente interactúa con la ceramidasa ácida y los receptores NMDA.

Vías: Modula los niveles de ceramida, afectando las vías de señalización aguas abajo.

Análisis Bioquímico

Biochemical Properties

D-Nmappd plays a significant role in biochemical reactions, particularly as an inhibitor of ceramidase . Ceramidase is an enzyme that is involved in the metabolism of sphingolipids, a class of lipids that play crucial roles in cellular functions such as signal transduction and cell recognition .

Cellular Effects

This compound has been shown to induce cell death in SW403 colon adenocarcinoma cells in a time- and concentration-dependent manner . It increases intracellular ceramide accumulation and cytochrome C release, leading to apoptosis in these cells . It does not affect the viability of rat hepatocytes, Kupffer cells, or sinusoidal endothelial cells when used at a concentration of 100 mM .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with ceramidase, an enzyme involved in the metabolism of sphingolipids . By inhibiting this enzyme, this compound increases the accumulation of ceramides, a type of sphingolipid, within the cell . This accumulation triggers the release of cytochrome C, a key event in the initiation of apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time . For instance, it induces cell death in a time- and concentration-dependent manner

Dosage Effects in Animal Models

In animal models, this compound has been shown to reduce tumor growth and the number of hepatic metastases in SW403 and LoVo colon cancer mouse xenograft models

Metabolic Pathways

This compound is involved in the metabolic pathway of sphingolipids, where it acts as an inhibitor of ceramidase . This enzyme is responsible for the breakdown of ceramides, and its inhibition by this compound leads to an accumulation of ceramides within the cell .

Métodos De Preparación

Rutas de Síntesis: Las rutas de síntesis para no se mencionan explícitamente en la literatura disponible.

Condiciones de Reacción: De manera similar, las condiciones de reacción específicas no se revelan.

Producción Industrial: La información sobre los métodos de producción a escala industrial es limitada.

Análisis De Reacciones Químicas

Reacciones: puede experimentar varias reacciones, incluyendo oxidación, reducción y sustitución. los estudios detallados son escasos.

Reactivos y Condiciones Comunes:

Productos Principales: Los productos principales resultantes de estas reacciones no se especifican explícitamente.

Comparación Con Compuestos Similares

Singularidad: destaca por su inhibición específica de la ceramidasa ácida.

Compuestos Similares: Si bien no se proporcionan comparaciones directas, existen compuestos relacionados que modulan la ceramida.

Actividad Biológica

D-NMAPPD, a ceramidase inhibitor, has garnered attention for its potential therapeutic applications, particularly in oncology and neurodegenerative diseases. This article explores the biological activity of this compound, detailing its mechanisms of action, effects on various cell types, and relevant research findings.

This compound functions primarily as an inhibitor of acid ceramidase (AC), an enzyme responsible for the hydrolysis of ceramide into sphingosine and free fatty acids. The dysregulation of ceramidase activity is implicated in various pathologies, including cancer and Alzheimer's disease. By inhibiting AC, this compound leads to an accumulation of ceramide, which is associated with pro-apoptotic signaling pathways.

- IC50 Values :

Induction of Apoptosis

Research indicates that this compound treatment results in increased endogenous ceramide levels across various melanoma cell lines (e.g., A375, M186). This accumulation triggers apoptotic pathways:

- Cell Lines : In melanoma cells treated with 25 μM this compound for 24 hours, significant ceramide accumulation was observed .

- Bcl-2 Overexpression : In HaCaT cells, overexpression of Bcl-2 can prevent apoptosis induced by this compound, highlighting the compound's ability to modulate apoptotic signaling .

Impact on Cell Proliferation

This compound has been shown to inhibit cell proliferation in a concentration-dependent manner:

- Cytotoxic Effects : High concentrations (500 μmol/L) significantly reduce alkaline ceramidase activity and induce cytotoxicity in melanoma cells .

- Ceramide Resistance : Notably, this compound exhibits no antiproliferative effect on ceramide-resistant melanoma cells, indicating a selective action based on cellular context .

In Vitro Studies

- Ceramidase Inhibition : A study demonstrated that this compound effectively suppresses acid ceramidase activity and elevates endogenous ceramide levels in various cancer cell lines .

- Combination Therapies : Research suggests that combining this compound with other chemotherapeutic agents enhances its efficacy by promoting apoptosis while reducing drug resistance in cancer cells .

- Nanoparticle Delivery Systems : Recent studies explored the use of hollow mesoporous carbon nanoparticles bearing this compound to enhance its delivery and effectiveness against human lung adenocarcinoma cells. This approach aims to improve bioavailability and therapeutic outcomes .

Data Summary

| Parameter | Value |

|---|---|

| Acid Ceramidase IC50 | ~10 μmol/L |

| HaCaT Keratinocytes IC50 | ~7 μmol/L |

| Cytotoxic Concentration | 500 μmol/L |

| Effective Cell Lines | A375, M186, Mel2A |

Propiedades

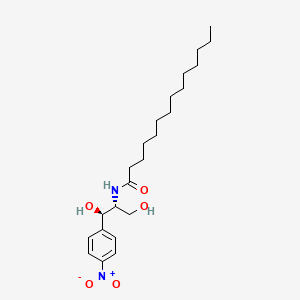

IUPAC Name |

N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]tetradecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H38N2O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-22(27)24-21(18-26)23(28)19-14-16-20(17-15-19)25(29)30/h14-17,21,23,26,28H,2-13,18H2,1H3,(H,24,27)/t21-,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUSDVLHKNBOGJY-FYYLOGMGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)NC(CO)C(C1=CC=C(C=C1)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)N[C@H](CO)[C@@H](C1=CC=C(C=C1)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H38N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.